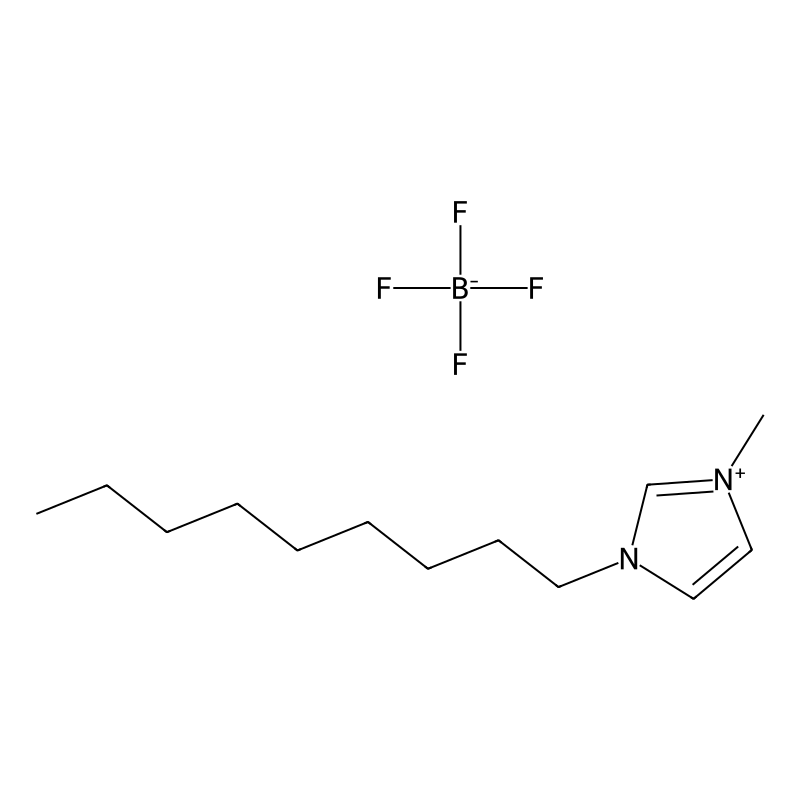

1-Methyl-3-nonylimidazolium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrochemical Applications

- Electrolytes: NonMIM BF4's high ionic conductivity and thermal stability make it a promising candidate for electrolytes in rechargeable batteries and supercapacitors. Studies suggest its potential for developing new electrolytes with improved energy density and cycle life [].

Catalysis

- Catalyst Design: NonMIM BF4 can be used as a solvent or co-catalyst in various catalytic reactions. Its ability to dissolve and stabilize different catalysts allows researchers to explore novel catalytic systems for processes like biomass conversion and organic synthesis [].

Material Science

1-Methyl-3-nonylimidazolium tetrafluoroborate is an ionic liquid characterized by its unique structure, which consists of a nonyl alkyl chain attached to a 1-methylimidazolium cation and a tetrafluoroborate anion. Its chemical formula is C₁₃H₂₅BF₄N₂, with a molecular weight of approximately 296.16 g/mol . This compound is notable for its low melting point, which allows it to remain liquid at room temperature, making it useful in various applications.

- Decomposition: The tetrafluoroborate anion can decompose slowly in the presence of water, leading to the formation of boric acid and hydrofluoric acid under certain conditions .

- Nucleophilic Substitution: The imidazolium cation can act as a nucleophile, allowing it to undergo substitution reactions with various electrophiles.

- Coordination Chemistry: The compound can coordinate with metal ions, forming complexes that can be utilized in catalysis and extraction processes .

Several methods have been developed for synthesizing 1-methyl-3-nonylimidazolium tetrafluoroborate:

- Alkylation Reaction: This involves the alkylation of 1-methylimidazole with 1-bromononane in the presence of a base such as sodium hydride. The resulting product is then treated with sodium tetrafluoroborate to yield the final ionic liquid .

- Direct Synthesis: Another approach involves the direct synthesis from imidazole and nonyl bromide followed by anion exchange with tetrafluoroboric acid .

Studies have indicated that 1-methyl-3-nonylimidazolium tetrafluoroborate interacts favorably with various substrates, enhancing reaction rates compared to traditional solvents. Its ability to stabilize transition states makes it an attractive medium for catalytic processes. Additionally, investigations into its interactions with biomolecules suggest potential applications in drug formulation and delivery systems.

Several compounds share structural similarities with 1-methyl-3-nonylimidazolium tetrafluoroborate. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-3-octylimidazolium tetrafluoroborate | Imidazolium Ionic Liquid | Shorter alkyl chain compared to nonyl variant |

| 1-Ethyl-3-methylimidazolium tetrafluoroborate | Imidazolium Ionic Liquid | Ethyl group instead of methyl; different physical properties |

| 1-Methyl-3-decylimidazolium tetrafluoroborate | Imidazolium Ionic Liquid | Longer alkyl chain; potentially different solubility characteristics |

| 1-Methyl-3-propylimidazolium tetrafluoroborate | Imidazolium Ionic Liquid | Shorter alkyl chain; may exhibit different reactivity |

The primary distinction of 1-methyl-3-nonylimidazolium tetrafluoroborate lies in its nonyl chain, which enhances hydrophobicity and solubility properties compared to other imidazolium-based ionic liquids.